molecular formula C10H14O3 B1595741 5-tert-Butylpyrogallol CAS No. 20481-17-8

5-tert-Butylpyrogallol

Cat. No. B1595741
CAS RN: 20481-17-8
M. Wt: 182.22 g/mol
InChI Key: HCNISNCKPIVZDX-UHFFFAOYSA-N
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Description

5-tert-Butylpyrogallol is a chemical compound with the molecular formula C10H14O3 . Its IUPAC name is 5-tert-butylbenzene-1,2,3-triol . The molecular weight of this compound is 182.22 g/mol .


Synthesis Analysis

The synthesis of 5-tert-Butylpyrogallol has been achieved through a reaction between pyrogallol and methyl linoleate in the presence of radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) . Another method involves heating 2,6-Dimethoxy-4-t-butylphenol with pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of 5-tert-Butylpyrogallol consists of a benzene ring substituted with three hydroxyl groups and a tert-butyl group . The InChI representation of the molecule is InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 .


Physical And Chemical Properties Analysis

5-tert-Butylpyrogallol has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 60.7 Ų . The compound has three hydrogen bond donors and acceptors each . The exact mass and monoisotopic mass of the compound are 182.094294304 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : A study demonstrated the synthesis of 5-tert-Butylpyrogallol through microwave-assisted catalysis, achieving a yield of 56.2% (Guo, 2013).
  • Molecular Structure : Investigations into the structures of oxidation products of similar compounds like 4,6-di-tert-butylpyrogallol have contributed to understanding the molecular behavior and potential applications of 5-tert-Butylpyrogallol (Shif et al., 1999).

Pharmacological Applications

  • Antioxidant Properties : A study found that 5-tert-Butylpyrogallol exhibits strong antioxidant properties, surpassing those of natural antioxidants like VitC and artificial synthetics like BHT (Yang et al., 2009).
  • Inflammation and Pain Management : It has been shown to possess properties that inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammation and pain, indicating potential therapeutic applications (Flynn et al., 1991).

Chemical Properties and Applications

  • Detoxification Metabolism : Research on fenpyroximate, a compound related to 5-tert-Butylpyrogallol, reveals insights into the detoxification metabolism and species-specific responses to such compounds (Motoba et al., 2000).
  • Crystal Structure : The crystal structure of compounds like 2, 8, 14, 20-tert-Butylpyrogallol[4]arene, related to 5-tert-Butylpyrogallol, was analyzed, offering valuable data for materials science and engineering (Dueno et al., 2008).

Biomedical Research

  • Lipoxygenase-Activating Protein Inhibitors : Studies on 5-lipoxygenase-activating protein inhibitors, which include 5-tert-Butylpyrogallol derivatives, highlight their potential in treating diseases like asthma (Stock et al., 2011).
  • Evaluation of tert-Butyl Isosteres : The evaluation of tert-butyl isosteres, which include 5-tert-Butylpyrogallol, provides insights into their physicochemical properties, efficacies, and activities in pharmacological contexts (Westphal et al., 2015).

Safety And Hazards

5-tert-Butylpyrogallol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The potential use of 5-tert-Butylpyrogallol as an antioxidant in the protection of omega-3 oils has been suggested . This could be a promising direction for future research and applications of this compound.

properties

IUPAC Name

5-tert-butylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNISNCKPIVZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344522
Record name 5-tert-Butylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butylpyrogallol

CAS RN

20481-17-8
Record name 5-tert-Butylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dimethoxy-4-t-butylphenol (16.5 g, 0.08 mole) and pyridine hydrochloride (60 g) were heated at 200°-210° C. for 2 hours. The mixture was then added to iced dilute hydrochloric acid and the aqueous solution extracted twice with petroleum ether (b.p. 40°-60° C.) to remove any unchanged starter. The aqueous phase was saturated with salt and extracted three times with ether. Drying and running down gave 12.5 g title product (88%) m.p. 137°-9° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
308
Citations
H Sutanto, BH Susanto, M Nasikin - Molecules, 2019 - mdpi.com
… Some of the synthesized products were also prepared: amyl pyrogallol, butyl methylphenol, propyl gallate, and 5-tert-butylpyrogallol [2]. Other research was done to add alkyl molecules …
Number of citations: 27 www.mdpi.com
M Yang, D Jiang, Y Yi, ZG Hong - Zhongguo Zhen jiu= Chinese …, 2009 - europepmc.org
… The scavenging free radical ability of 5-tert-Butylpyrogallol extracted from Artemisia burning products is stronger than the natural antioxidant of VitC and artificial synthetic of BHT. …
Number of citations: 4 europepmc.org
RSR Almeida, MM Taccini, LF de Moura… - Waste and Biomass …, 2019 - Springer
… consideration from the samples were: corilon, mequinol, 2-metoxy 4-methylphenol, 4-ethyl 2-methoxyphenol, 2,6-dimetoxyphenol,1,2,4-trimetoxybenzene, and 5-tert-butylpyrogallol. …
Number of citations: 8 link.springer.com
A Garrido-Fernández, A Benítez-Cabello… - Food …, 2021 - Elsevier
… The first, on the left, consisted of: 2-methyl-3-hexanol (S); UF (BE); 2-phenylethyl acetate (D); cis-2-penten-1-ol (O); UE (BD); 4-ethyl guaiacol (AP); and 5-tert-butylpyrogallol (AT). It also …
Number of citations: 9 www.sciencedirect.com
R Lebeuf, Y Zhu, V Nardello-Rataj, JP Lallier… - Green chemistry, 2012 - pubs.rsc.org
… activity of four benzenediols (hydroquinone, resorcinol, catechol and 4-tert-butylcatechol) and of four benzenetriols (hydroxyquinol, phloroglucinol, pyrogallol and 5-tert-butylpyrogallol) …
Number of citations: 12 pubs.rsc.org
ZB Zhang, XN Ye, Q Lu, CQ Dong… - Applied Mechanics and …, 2014 - Trans Tech Publ
… 1,2,3-trimethoxybenzene, 1-(4-hydroxy-3,5-dimethoxyphenyl) ethanone and 5-tert-butylpyrogallol. Their maximal yields were all obtained at the biomass to catalyst ratio of 1:4. Among …
Number of citations: 3 www.scientific.net
M Rahman, A Hayat - International Journal of Energy Research, 2019 - Wiley Online Library
This study reports the technical and economic feasibilities of converting sugar cane residue (bagasse) into biofuel by using novel zeolite (P) catalyst. Using silica gel, aluminum powder, …
Number of citations: 31 onlinelibrary.wiley.com
G Jiang, DJ Nowakowski, AV Bridgwater - Energy & Fuels, 2010 - ACS Publications
The temperature dependence of the pyrolysis products of two types of lignin (Alcell lignin and Asian lignin) was investigated using pyrolysis−gas chromatography−mass spectrometry (…
Number of citations: 346 pubs.acs.org
L Cesari, L Canabady-Rochelle, F Mutelet - Separation and Purification …, 2019 - Elsevier
The aim of this work was to propose an efficient process to extract phenolic compounds from bio-oils produced by lignin pyrolysis. The extraction of phenolic compounds from the crude …
Number of citations: 52 www.sciencedirect.com
R Guitard, V Nardello-Rataj, JM Aubry - International Journal of Molecular …, 2016 - mdpi.com
… Furthermore, BDEs of 5-tert-butylpyrogallol 1, carnosol 69 and carnosic acid 70 have not been reported. Here, we use the B3LYP/6-311++G(2d,2p)//B3LYP/6-311G(d,p) method to …
Number of citations: 39 www.mdpi.com

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